4-Farnesyl-1-formylpiperazine
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Overview
Description
4-Farnesyl-1-formylpiperazine is an organic compound with the molecular formula C20H34N2O. It contains a piperazine ring substituted with a farnesyl group and a formyl group. Piperazine derivatives, including this compound, are known for their wide range of applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 4-Farnesyl-1-formylpiperazine, can be achieved through various methods. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form piperazine derivatives.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Methods such as parallel solid-phase synthesis and photocatalytic synthesis are employed to produce these compounds efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Farnesyl-1-formylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may yield corresponding alcohols .
Scientific Research Applications
4-Farnesyl-1-formylpiperazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Farnesyl-1-formylpiperazine involves its interaction with specific molecular targets and pathways. For example, farnesyl transferase inhibitors, which include compounds like this compound, inhibit the enzyme farnesyl transferase. This inhibition blocks the farnesylation of target proteins, such as Ras, ultimately resulting in cell growth arrest .
Comparison with Similar Compounds
Piperazine: A six-membered ring containing two nitrogen atoms at opposite positions.
1-Formylpiperazine: A piperazine derivative with a formyl group.
Uniqueness of 4-Farnesyl-1-formylpiperazine: this compound is unique due to the presence of both a farnesyl group and a formyl group on the piperazine ring. This unique structure imparts specific chemical and biological properties, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
50419-23-3 |
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Molecular Formula |
C20H34N2O |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C20H34N2O/c1-18(2)7-5-8-19(3)9-6-10-20(4)11-12-21-13-15-22(17-23)16-14-21/h7,9,11,17H,5-6,8,10,12-16H2,1-4H3/b19-9+,20-11+ |
InChI Key |
GALUSNJMTJRBLT-VQCWNDBCSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CN1CCN(CC1)C=O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCN1CCN(CC1)C=O)C)C)C |
Origin of Product |
United States |
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